molecular formula C16H12N8O19P3-5 B1222877 Tnp-ATP(5-)

Tnp-ATP(5-)

Cat. No.: B1222877
M. Wt: 713.2 g/mol
InChI Key: XIGGPWBDCQHZTP-LTVAJPCCSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNP-ATP(5-) is an organophosphate oxoanion arising from deprotonation of the triphosphate OH groups of TNP-ATP. It derives from an ATP(4-). It is a conjugate base of a TNP-ATP.

Scientific Research Applications

Fluorescent Studies in Nucleotide Binding Domains

Tnp-ATP(5-) has been used in fluorescence studies to probe nucleotide binding domains (NBDs) in proteins. For example, it was used in studying the NBDs of P-glycoprotein, a multidrug transporter associated with multidrug resistance in cancers. The fluorescent nucleotide derivative Tnp-ATP was hydrolyzed by P-glycoprotein, and its binding was indicative of interactions with the NBDs (Liu & Sharom, 1997).

Studies of Nucleotide Interactions in Sarcoplasmic Reticulum Vesicles

Tnp-ATP has been used to study nucleotide site stoichiometry and interactions in sarcoplasmic reticulum (SR) vesicles. It helped in understanding the specific changes upon nucleotide binding to SR ATPase, contributing to the understanding of enzyme catalysis (Watanabe & Inesi, 1982).

Protein Binding Studies

Tnp-ATP has been extensively used to detect binding interactions of ATP to proteins. It helps in measuring parameters such as dissociation constant (Kd) or inhibitor dissociation constant (Ki). However, its use has limitations due to potential enhancement of binding affinity by the TNP moiety and the possibility of unexpected fluorescence changes (Woodbury, Whitt, & Coffman, 2021).

Application in Microscopy and as a FRET Pair

Besides its use in studying protein interactions, Tnp-ATP has also been utilized as a fluorescence marker in microscopy and as a FRET (Förster Resonance Energy Transfer) pair, which aids in studying spatial relationships within molecules (Hiratsuka, 2003).

Inhibitory Effects on P2X Receptors

Tnp-ATP has been identified as a potent inhibitor of P2X receptors. It is used to discriminate between subtypes of P2X receptors in various tissues and to understand the mechanism of receptor inhibition. Studies indicate its role in competitive antagonism of P2X(2/3) receptors (Burgard et al., 2000).

Investigation of Enzyme Activities

Tnp-ATP is valuable in probing the activities of enzymes like ATPases. Its binding properties and competitive inhibition capacity help in characterizing the functional sites and activities of these enzymes (Grubmeyer & Penefsky, 1981).

Study of Nucleotide Binding in Viral Proteins

Tnp-ATP is utilized in studying ATP binding in viral proteins, such as the large tumor (T) antigen in the simian virus 40 (SV40). This helps in understanding the virus replication process and the functional role of T antigen during replication (Huang, Weißhart, & Fanning, 1998).

Properties

Molecular Formula

C16H12N8O19P3-5

Molecular Weight

713.2 g/mol

IUPAC Name

[[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-4/t7-,11-,12-,15-/m1/s1

InChI Key

XIGGPWBDCQHZTP-LTVAJPCCSA-J

Isomeric SMILES

C\1=C(C=C(C2(/C1=[N+](/[O-])\[O-])O[C@H]3[C@@H](O[C@@H]([C@H]3O2)COP(=O)(OP(=O)(OP(=O)([O-])[O-])[O-])[O-])N4C5=NC=NC(=C5N=C4)N)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2(C1=[N+]([O-])[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tnp-ATP(5-)
Reactant of Route 2
Tnp-ATP(5-)
Reactant of Route 3
Reactant of Route 3
Tnp-ATP(5-)
Reactant of Route 4
Tnp-ATP(5-)
Reactant of Route 5
Tnp-ATP(5-)
Reactant of Route 6
Reactant of Route 6
Tnp-ATP(5-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.